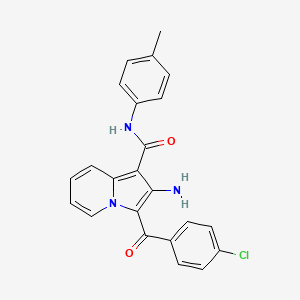

2-amino-3-(4-chlorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide

Description

Properties

IUPAC Name |

2-amino-3-(4-chlorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O2/c1-14-5-11-17(12-6-14)26-23(29)19-18-4-2-3-13-27(18)21(20(19)25)22(28)15-7-9-16(24)10-8-15/h2-13H,25H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQJQVRYQDUKLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-3-(4-chlorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide is a synthetic compound with a complex indolizine structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 409.89 g/mol. It features an indolizine core that is pivotal in various biological applications. The substituents, particularly the 4-chlorobenzoyl and N-(4-methylphenyl) groups, enhance its pharmacological properties.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits promising biological activities, particularly as an inhibitor of the coronavirus 3CL-like protease enzyme. It shows a better binding affinity compared to other compounds in its class, suggesting its potential as an antiviral agent.

Antiviral Activity

The compound has been identified as a potential inhibitor of viral replication, specifically targeting enzymes crucial for the lifecycle of certain viruses. Its ability to inhibit the coronavirus protease positions it as a candidate for further development in antiviral therapies.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : It inhibits key enzymes involved in viral replication.

- Binding Affinity : The structural features contribute to its strong binding capabilities with target proteins, enhancing its efficacy against viral pathogens.

Comparative Studies

Comparative analysis with similar compounds reveals that structural modifications significantly impact biological activity. Below is a table summarizing some related compounds and their key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide | Contains fluorine; potential for different biological activity | |

| 2-amino-N-(4-fluorophenyl)-3-(4-fluorophenylcarbonyl)indolizine-1-carboxamide | Fluorinated derivatives may exhibit enhanced pharmacokinetic properties | |

| 2-amino-N-(4-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide | Nitro group may enhance reactivity and biological activity |

Case Studies and Research Findings

Recent studies have explored the structure-activity relationship (SAR) of this compound and its analogs. For instance, modifications at various positions on the indolizine ring have been shown to alter binding affinity and functional activity at target sites .

In Vitro Studies

In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines, indicating potential anti-inflammatory properties. Additionally, it has shown promise in reducing nociceptive behaviors in animal models, suggesting analgesic effects.

Animal Model Studies

Animal model studies further support its therapeutic potential by demonstrating significant reductions in pain responses when administered at specific dosages. These findings highlight the compound's dual role as both an antiviral and analgesic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications on the Indolizine Core

Aromatic Ring Substitutions

- 2-Amino-N-(2-Chlorophenyl)-3-(4-Methoxybenzoyl)Indolizine-1-Carboxamide Molecular Formula: C23H18ClN3O3 Key Differences: Replaces the 4-methylphenyl group with a 2-chlorophenyl and introduces a 4-methoxybenzoyl group. Impact: The electron-donating methoxy group may enhance solubility but reduce receptor-binding affinity compared to the electron-withdrawing 4-chloro substituent in the target compound .

- 2-Amino-3-(4-Chlorobenzoyl)-N-(2-Fluorophenyl)Indolizine-1-Carboxamide Key Differences: Fluorine substitution on the phenyl ring. Impact: Fluorine’s electronegativity increases metabolic stability but may alter steric interactions with target receptors. Safety data indicate stringent handling requirements due to higher toxicity risks (e.g., H315: skin irritation; H335: respiratory irritation) .

Nitro and Ethyl Substituents

- 2-Amino-N-(4-Ethylphenyl)-3-(3-Nitrobenzoyl)Indolizine-1-Carboxamide Molecular Formula: C24H20N4O4 Key Differences: Incorporates a nitro group (electron-withdrawing) at the benzoyl position and an ethyl group on the phenyl ring. The ethyl group improves lipophilicity, affecting membrane permeability .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-amino-3-(4-chlorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide with high yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions:

- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using palladium/copper catalysts under inert atmospheres .

- Functionalization : Nucleophilic substitution for amino/carboxamide groups using EDCI/DCC coupling agents.

- Benzoylation : Electrophilic substitution with 4-chlorobenzoyl chloride.

Optimization strategies include Design of Experiments (DOE) to adjust stoichiometry, solvent polarity (e.g., DMF or THF), and temperature. Purification via recrystallization or column chromatography is critical for purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : and NMR to verify substituent positions and aromatic proton environments .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure for absolute configuration validation (if crystalline) .

Q. What in vitro assays are suitable for initial screening of biological activity?

- Methodological Answer :

- Antimicrobial Testing : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Antioxidant Assays : DPPH radical scavenging or FRAP assays to evaluate redox potential .

- Cytotoxicity Screening : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced target binding affinity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with biological targets (e.g., kinases, GPCRs).

- Quantum Chemical Calculations : DFT (B3LYP/6-311+G*) to model electronic properties (HOMO-LUMO gaps, charge distribution) .

- MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., GROMACS) .

Q. What strategies resolve contradictions in biological activity data across structurally similar indolizine derivatives?

- Methodological Answer :

- SAR Analysis : Systematically vary substituents (e.g., 4-chlorobenzoyl vs. 4-methylbenzoyl) and correlate with activity trends .

- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., assay conditions, cell line variability).

- Profiling Panels : Test compounds against broader target panels (e.g., Eurofins Cerep) to identify off-target effects .

Q. How can researchers improve the pharmacokinetic profile of this compound?

- Methodological Answer :

- Solubility Enhancement : Introduce hydrophilic groups (e.g., PEGylation) or formulate as nanocrystals.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots; modify vulnerable sites (e.g., methyl to trifluoromethyl) .

- Permeability : Caco-2 cell assays to assess intestinal absorption; logP optimization via substituent tuning .

Q. What advanced characterization techniques elucidate reaction mechanisms during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.